Cas no 96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole)

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole structure
96145-98-1 structure
Product Name:5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
CAS No:96145-98-1
MF:C10H7F3N2O
MW:228.170592546463
CID:61828
PubChem ID:892717
Update Time:2024-10-25

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
    • 5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
    • 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole
    • 2-Phenyl-5-trifluoro
    • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
    • 5-Hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
    • 1-phenyl-3-[trifluoromethyl]-1h-pyrazol-5-ol
    • 2-phenyl-5-(trifluoromethyl)pyrazol-3-ol
    • Maybridge1_004315
    • 1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)-
    • HMS553M05
    • PSQCMVQGPMFFCX-UHFFFAOYSA-N
    • CGMKIOXMUMZDAP-UHFFFAOYSA-N
    • HMS1590E01
    • STK
    • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (ACI)
    • 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol
    • Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
    • SCHEMBL537395
    • 96145-98-1
    • CS-10775
    • SR-01000253389-1
    • EN300-229754
    • 1-phenyl-3-trifluoromethyl-5-pyrazolone
    • MFCD03714773
    • 1-phenyl-3-trifluoromethylpyrazol-5-one
    • AKOS000310728
    • 781-93-1
    • SR-01000636391-1
    • SCHEMBL486072
    • SR-01000253389
    • 2-phenyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
    • 1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-
    • 2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
    • AC-26699
    • CS-0040063
    • 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
    • BBL039000
    • STK312844
    • NS00016418
    • CCG-46714
    • DTXSID60358397
    • MDL: P188887
    • Inchi: 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H
    • InChI Key: CGMKIOXMUMZDAP-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(O)N(C2C=CC=CC=2)N=1)(F)F

Computed Properties

  • Exact Mass: 228.05100
  • Monoisotopic Mass: 228.05104734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.299

Experimental Properties

  • Density: 1.39
  • Boiling Point: 318.4°C at 760 mmHg
  • Flash Point: 146.4°C
  • Refractive Index: 1.543
  • PSA: 38.05000
  • LogP: 2.59670

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Security Information

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Pricemore >>

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5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol ;  12 h, reflux
Reference
Preparation of diazirine photo-clicked tags as small molecule labels for elucidation of small molecule-protein and protein-protein interactions
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
Reference
Synthesis and biological evaluation of polyfluoroalkylated antipyrines and their isomeric O-methylpyrazoles
Agafonova, Natalya; Shchegolkov, Evgeny; Burgart, Yanina; Saloutin, Victor; Trefilova, Alexandra; et al, Medicinal Chemistry (Sharjah, 2019, 15(5), 521-536

Production Method 3

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  24 h, reflux
Reference
Synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophore
Wan, Wen; Wang, Huibin; Lin, Hong; Wang, Jing; Jiang, Yuansong; et al, Dyes and Pigments, 2015, 121, 138-146

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
Reference
Reaction of polyfluorinated copper(II) β-diketonates and β-keto esterates with hydrazines
Kondrat'ev, P. N.; Skryabina, Z. E.; Saloutin, V. I.; Pashkevich, K. I.; Klyuev, N. A.; et al, Izvestiya Akademii Nauk SSSR, 1990, (3), 640-5

Production Method 5

Reaction Conditions
1.1 Solvents: Acetic acid ;  3 - 4 h, reflux
Reference
New one-pot synthesis of 4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones, their structure and biological activity
Burgart, Yanina V.; Agafonova, Natalya A.; Shchegolkov, Evgeny V.; Maslova, Vera V.; Triandafilova, Galina A.; et al, Chemistry of Heterocyclic Compounds (New York, 2019, 55(1), 52-59

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ;  50 °C; 24 h, reflux
Reference
Preparation of pyrrazole derivatives as neuroprotective agents
, China, , ,

Production Method 7

Reaction Conditions
1.1 Solvents: Ethanol ;  25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 7, rt
Reference
Synthesis of Isoxazole, 1, 2, 4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl Chloride and their Biological Activity
Sangepu, Bhavanarushi; Gandu, Bharath; Anupoju, Gangagnirao; Jetti, Vatsalarani, Journal of Heterocyclic Chemistry, 2016, 53(3), 754-761

Production Method 8

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  8 - 12 h, reflux
Reference
Design, an efficient ecofriendly synthesis of spirooxindole derivatives and their anticancer activity supported by molecular docking studies
Erugu, Yakaiah; Sangepu, Bhavanarushi; Varre, Kanakaiah; Pamanji, Rajesh; Bomma, Yashwanth; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 1895-1914

Production Method 9

Reaction Conditions
1.1 Solvents: Ethanol ;  12 h, reflux; reflux → 24 °C
Reference
Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs
Gao, Jinxu; Mfuh, Adelphe; Amako, Yuka; Woo, Christina M., Journal of the American Chemical Society, 2018, 140(12), 4259-4268

Production Method 10

Reaction Conditions
1.1 Solvents: Ethanol ;  8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
1.3 Solvents: Water ;  1 h, rt
Reference
F(1H-Pyrazol-4-yl)methylene-Hydrazide derivatives: Synthesis and antimicrobial activity
Bhavanarushi, Sangepu; Luo, Zhi-Bin ; Bharath, Gandu; Rani, JettiVatsala; Khan, Imran; et al, Journal of Heterocyclic Chemistry, 2020, 57(2), 751-760

Production Method 11

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  4 - 5 h, reflux
Reference
Synthesis and biological activities of new 5-(4-methylthio)-pyrazole-phosphates
Mao, Chun-hui; Lu, Yan-fen; Huang, Ming-zhi; Huang, Lu; Chen, Can; et al, Hecheng Huaxue, 2002, 10(2), 167-169

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  3 - 4 h, reflux
Reference
Regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols
Nemytova, N. A.; Shchegol'kov, E. V.; Burgart, Ya. V.; Slepukhin, P. A.; Borisevich, S. S.; et al, Journal of Fluorine Chemistry, 2018, 206, 72-81

Production Method 13

Reaction Conditions
1.1 Catalysts: Tosyl chloride Solvents: Methanol ;  3 - 4 h, reflux
Reference
Synthesis and fungicidal activity of methyl N-methoxy-N-[2-(3-trifluoromethyl-1-substituted pyrazole-5-yloxymethylene)] phenylcarbamates
Liu, Weidong; Li, Jiangsheng; Li, Zhongying; Wang, Xiaoguang; Gao, Bida, Nongyaoxue Xuebao, 2004, 6(1), 17-21

Production Method 14

Reaction Conditions
1.1 Solvents: Methanol ;  6 h, rt → reflux
Reference
Discovery of novel danshensu derivatives bearing pyrazolone moiety as potential anti-ischemic stroke agents with antioxidant activity
Li, Yi; Luo, Yunchun; Wang, Jing; Shi, Hao; Liao, Jun; et al, Bioorganic Chemistry, 2023, 131,

Production Method 15

Reaction Conditions
1.1 Catalysts: Acetic acid ;  overnight, 110 °C
Reference
Structure-activity relationships in a new class of non-substrate-like covalent inhibitors of the bacterial glycosyltransferase LgtC
Xu, Yong; Cuccui, Jon; Denman, Carmen; Maharjan, Tripty; Wren, Brendan W.; et al, Bioorganic & Medicinal Chemistry, 2018, 26(11), 2973-2983

Production Method 16

Reaction Conditions
1.1 rt; 1 - 15 min
Reference
Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety
Al-Mutairi, Aamal A.; El-Baih, Fatma E. M.; Al-Hazimi, Hassan M., Journal of Saudi Chemical Society, 2010, 14(3), 287-299

Production Method 17

Reaction Conditions
1.1 Solvents: Ethanol ;  8 h, rt → 90 °C
Reference
Preparation of 4-substituted quinoline derivative and its application as pesticides
, China, , ,

Production Method 18

Reaction Conditions
1.1 Solvents: Ethanol ;  25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 7, rt
Reference
Synthesis and antimicrobial activity of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives
Bhavanarushi, S.; Gandu, Bharath; Gangagnirao, A.; Vatsala, Rani J., World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 2065-2079

Production Method 19

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water
Reference
Synthesis and antibacterial activity of 4,4'-(aryl or alkylmethylene)-bis(1H-pyrazol-5-ol) derivatives
Bhavanarushi, S.; Kanakaiah, V.; Bharath, Gandu; Gangagnirao, A.; Vatsala Rani, J., Medicinal Chemistry Research, 2014, 23(1), 158-167

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Raw materials

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Preparation Products

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